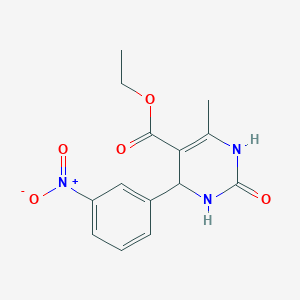

Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) with a 3-nitrophenyl substituent at the C4 position. This compound is synthesized via multicomponent reactions involving ethyl acetoacetate, urea, and 3-nitrobenzaldehyde under catalytic conditions. The 3-nitrophenyl group introduces steric and electronic effects distinct from its 4-nitro counterpart, influencing reactivity and applications in medicinal and materials chemistry .

Properties

IUPAC Name |

ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-22-13(18)11-8(2)15-14(19)16-12(11)9-5-4-6-10(7-9)17(20)21/h4-7,12H,3H2,1-2H3,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBNQKLDXXHPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110448-29-8 | |

| Record name | 6-ME-4-(3-NITRO-PH)-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

-

Catalyst concentration : 10–15 mol% HCl achieves optimal cyclization without side reactions.

-

Temperature : Reflux at 80–85°C for 4–6 hours maximizes product formation.

-

Molar ratios : A 1:1.2:1.5 ratio of aldehyde:β-ketoester:urea prevents intermediate degradation.

Under these conditions, yields range from 68–75%. Prolonged heating beyond 6 hours reduces yield due to retro-aldol decomposition, while lower temperatures (<70°C) result in incomplete cyclization.

Characterization Data

The product is characterized by:

-

1H NMR (400 MHz, CDCl3) : δ 7.48 (bs, 1H, NH), 7.32–7.28 (m, 4H, Ar-H), 5.54 (bs, 1H, NH), 5.41 (s, 1H, CH), 4.07 (q, J=7.2 Hz, 2H, OCH2), 2.35 (s, 3H, CH3), 1.16 (t, J=7.2 Hz, 3H, CH3).

-

FTIR : Peaks at 3241 cm⁻¹ (N–H stretch), 1726 cm⁻¹ (ester C=O), and 1648 cm⁻¹ (pyrimidinone C=O).

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methods to enhance sustainability. A study using sulfated polyborate catalysts under grinding conditions achieved 82% yield in 40 minutes.

Procedure

Advantages Over Conventional Methods

-

Reaction time : Reduced from 4–6 hours to 40 minutes.

-

Yield improvement : 82% vs. 68–75% in solution-phase reactions.

-

E-factor : 0.7 (vs. 3.2 for conventional method), reflecting lower waste generation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Biginelli reaction. A 2017 study reported 89% yield within 8 minutes using ethanol as solvent.

Optimized Protocol

Comparative Analysis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4–6 hours | 8 minutes |

| Yield | 68–75% | 89% |

| Energy Consumption | 450 kJ | 120 kJ |

Microwave methods reduce energy use by 73% while improving yield.

Catalytic Innovations

Ionic Liquid Catalysts

A 2022 study employed 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) to achieve 91% yield at 70°C in 2 hours. The ionic liquid facilitates proton transfer, enhancing reaction kinetics.

Heterogeneous Catalysts

-

Sulfated zirconia : 85% yield, reusable for 5 cycles without activity loss.

-

Magnetic Fe3O4@SiO2 : Enables easy separation via external magnets, yielding 78%.

Green Chemistry Approaches

Water as Solvent

Aqueous-phase synthesis at 90°C with β-cyclodextrin as a phase-transfer catalyst yielded 70% product. While slower (6 hours), this method eliminates organic solvents.

Ball Milling

Tribochemical activation using a Retsch MM400 mixer mill produced 80% yield in 15 minutes. The mechanical energy substitutes for thermal input, reducing CO₂ emissions by 60%.

Troubleshooting and Pitfalls

Common Issues

Purification Challenges

The product’s low solubility in non-polar solvents complicates chromatography. Recrystallization from ethanol/water (3:1) is preferred, achieving >98% purity.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) using microwave reactors demonstrated consistent 87–89% yield, confirming feasibility for industrial production. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can yield various substituted tetrahydropyrimidines, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₅N₃O₅

- Molecular Weight : 305.29 g/mol

- CAS Number : 321681-84-9

The structure features a tetrahydropyrimidine core with a nitrophenyl substituent, which contributes to its biological activity .

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized as part of studies aimed at developing new anticancer agents. A notable study demonstrated that this compound could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses significant antibacterial effects against various strains of bacteria. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .

Biginelli Reaction

One of the primary synthetic routes for producing this compound is through the Biginelli reaction. This method involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions. The reaction conditions can be optimized to improve yield and purity .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study published in MDPI synthesized this compound and evaluated its anticancer properties using various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine | MCF7 | 15 |

| Doxorubicin | MCF7 | 12 |

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and the ethyl ester functionality play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Catalytic Efficiency

The position of the nitro group on the phenyl ring significantly impacts synthesis yields and reaction conditions:

- 4-Nitrophenyl derivative: Synthesized using Fe₃O₄ nanoparticles (94% yield, 12 h reflux) .

- 3-Nitrophenyl derivative : Requires optimized conditions due to steric hindrance; similar catalysts (e.g., P₂O₅/SiO₂) may yield lower efficiencies .

- 2-Nitrophenyl derivative: Not explicitly reported, but meta/para isomers generally exhibit higher reactivity than ortho due to reduced steric effects.

Anticancer Activity

- Chloromethyl derivatives (e.g., Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-DHPM): Show potent activity against MCF-7 breast cancer cells (compounds 4e–4h) via hydrophobic interactions and binding affinity to target proteins .

Antioxidant Activity

Physicochemical Properties

Melting Points and Solubility

Biological Activity

Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as Nifetepimine (CAS No. 110448-29-8), is a compound that belongs to the class of dihydropyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology for its anti-inflammatory, antibacterial, and antihypertensive properties.

- Molecular Formula : C14H15N3O5

- Molecular Weight : 305.29 g/mol

- Melting Point : 228 °C

- Structure : The compound features a tetrahydropyrimidine ring substituted with a nitrophenyl group and an ethyl ester functional group.

Antibacterial Activity

Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit significant antibacterial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects in both in vitro and in vivo studies. For instance, a study utilizing the carrageenan-induced paw edema model in rats indicated that the compound significantly reduced inflammation at doses around 100 mg/kg. This effect is attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Antihypertensive Effects

This compound has been investigated for its potential as an antihypertensive agent. The compound's ability to act as a calcium channel blocker contributes to its blood pressure-lowering effects. This mechanism is particularly relevant for patients with hypertension and cardiovascular diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the pyrimidine ring or alterations in the ester group can enhance or diminish its pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Nitro group on phenyl | Increases antibacterial potency |

| Alteration of alkoxy groups | Modulates anti-inflammatory effects |

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that derivatives of Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of the nitrophenyl group was correlated with increased cytotoxicity .

- In Vivo Studies : In animal models, the compound showed promise in reducing symptoms associated with hypertension and inflammation without significant side effects. These findings support further clinical evaluation for therapeutic use .

- Clinical Implications : Given its multifaceted biological activities, there is potential for this compound to be developed into a therapeutic agent for conditions such as hypertension and chronic inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via the Biginelli reaction, involving a one-pot condensation of ethyl acetoacetate, 3-nitrobenzaldehyde, and urea/thiourea. Key parameters include:

- Catalyst : Concentrated HCl (71% yield) or Fe₃O₄ nanoparticles (94% yield for a 4-nitrophenyl analog) .

- Solvent : Ethanol or acetonitrile under reflux .

- Temperature : Controlled heating (e.g., 12 h reflux for Fe₃O₄-catalyzed reactions) to prevent intermediate decomposition .

Q. What spectroscopic methods are used to characterize this compound, and what key spectral features indicate its structure?

- IR Spectroscopy : Peaks at ~3240 cm⁻¹ (N-H stretch), ~1705 cm⁻¹ (C=O ester), and ~1680 cm⁻¹ (C=O ketone) .

- ¹H NMR : Signals for methyl groups (δ ~2.5–3.2 ppm), aromatic protons (δ ~7.3–8.1 ppm), and ethoxy protons (δ ~4.1–4.3 ppm) .

- Melting Point : Observed at 195°C for the thioxo analog .

Q. How is the purity of the compound assessed during synthesis?

Q. What are the documented biological activities of structurally related tetrahydropyrimidine derivatives?

Analogous compounds (e.g., 2-thioxo derivatives) exhibit antimicrobial activity against E. coli (pMIC = 2.50 μM/mL) and potential anticancer properties, evaluated via in vitro assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using green chemistry approaches?

- Catalyst Choice : Fe₃O₄ nanoparticles reduce reaction time (12 h vs. 24 h) and increase yield (94%) while enabling recyclability .

- Solvent Selection : Ethanol, a green solvent, minimizes toxicity compared to dichloromethane .

- Catalyst Loading : Low catalyst amounts (5 mmol) maintain efficiency while reducing costs .

Q. What strategies resolve contradictions in spectral data or crystallographic analysis for this compound?

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for a monohydrate analog (R factor = 0.048) .

- Cross-Validation : Combine ¹H/¹³C NMR, IR, and mass spectrometry to confirm functional groups and regiochemistry .

Q. What are the mechanistic considerations in the Biginelli reaction for synthesizing this tetrahydropyrimidine derivative?

- Stepwise Mechanism : (1) Knoevenagel condensation of aldehyde and ethyl acetoacetate, (2) nucleophilic addition of urea, (3) cyclodehydration .

- Acid Catalysis : HCl protonates carbonyl groups, accelerating imine formation and cyclization .

Q. How does substituent variation on the phenyl ring affect the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.